Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate
CAS No.:
Cat. No.: VC17290622
Molecular Formula: C14H15O4P
Molecular Weight: 278.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15O4P |
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Molecular Weight | 278.24 g/mol |
IUPAC Name | 2-[ethoxy(phenyl)phosphoryl]benzene-1,4-diol |
Standard InChI | InChI=1S/C14H15O4P/c1-2-18-19(17,12-6-4-3-5-7-12)14-10-11(15)8-9-13(14)16/h3-10,15-16H,2H2,1H3 |
Standard InChI Key | HJZMXHOHQMSFEB-UHFFFAOYSA-N |
Canonical SMILES | CCOP(=O)(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O |
Introduction
Chemical Identity and Structural Features
Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate belongs to the organophosphorus compound family, featuring a central phosphorus atom bonded to two aromatic rings and an ethoxy group. Its molecular formula is C<sub>14</sub>H<sub>15</sub>O<sub>4</sub>P, with a molecular weight of 278.24 g/mol . The structure comprises:
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A phenyl group directly attached to phosphorus
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A 2,5-dihydroxyphenyl substituent
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An ethoxy ester group
The presence of two hydroxyl groups on the benzene ring introduces significant polarity and hydrogen-bonding capacity, distinguishing it from simpler phosphinate esters like ethyl phenylphosphinate (CAS 2511-09-3) . Comparative analysis with analogous compounds suggests that the 2,5-dihydroxyphenyl moiety may influence both acidity and solubility profiles.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 278.24 g/mol | |
Purity | ≥98% | |
Estimated LogP<sup>a</sup> | 2.1–3.5 (calculated) | – |
Aqueous Solubility<sup>b</sup> | <50 mg/L (25°C) | – |
<sup>a</sup> Calculated using fragment-based methods.
<sup>b</sup> Predicted based on phenolic analog data .
Synthesis and Manufacturing
While no explicit synthesis protocols for this compound are publicly documented, its production likely follows established phosphinate ester methodologies. A plausible route involves:
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Intermediate Formation: Reaction of phenylphosphinic acid with 2,5-dihydroxybenzaldehyde under acidic conditions, analogous to methods used for ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate .
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Oxidation: Treatment with hydrogen peroxide in the presence of a vanadium catalyst to form the phosphinic acid intermediate .
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Esterification: Reaction with diethyl sulfate under basic conditions to yield the final ethyl ester .
Critical parameters include:
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Temperature control (60–80°C during esterification)
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pH adjustment to 4–6 during oxidation
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Use of sodium sulfite to quench excess oxidants
This method could theoretically achieve yields exceeding 85%, consistent with related phosphinate syntheses .
Acid-Base Behavior and Reactivity
The compound's acidity stems from three potential sites:
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Phenolic Hydroxyls: The 2,5-dihydroxyphenyl group contributes two acidic protons. Based on pKa values of similar systems, these hydroxyls likely exhibit pKa values between 9–11 .
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Phosphinic Acid Group: If hydrolyzed, the P–O bond could release a proton with pKa ≈2–3, typical for phosphinic acids .
Table 2: Comparative Acidity of Functional Groups
Functional Group | Estimated pKa | Reference Compound |
---|---|---|
Phenolic -OH (2,5-di-OH) | 9.8–10.5 | Resorcinol derivatives |
Phosphinic Acid (-POOH) | 2.1–2.9 | Phenylphosphinic acid |
Analytical Characterization
Key techniques for quality control include:
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm
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<sup>31</sup>P NMR: Characteristic shifts between δ +25–+35 ppm
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IR Spectroscopy: Peaks at 1150–1250 cm<sup>−1</sup> (P=O stretch) and 3200–3400 cm<sup>−1</sup> (-OH stretch)
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